1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- typically involves multi-step reactions. One common synthetic route includes the bromination of 7-azaindole followed by a series of reactions involving various reagents and conditions. For instance, 7-azaindole is dissolved in dichloromethane and treated with acetic acid and liquid bromine at 0°C. The reaction mixture is then subjected to further purification steps to obtain the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where the chlorine atom can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the chlorine and dione functionalities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a chlorine substituent but different functional groups.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H5ClN2O2 |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
4-chloro-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12) |
InChI Key |
IYNWGZMIWKNKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=CC(=O)N=C2NC1=O)Cl |
Origin of Product |
United States |
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